molecular formula C10H14ClNO3 B1586386 (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride CAS No. 336182-13-9

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Cat. No. B1586386
CAS RN: 336182-13-9
M. Wt: 231.67 g/mol
InChI Key: HCZHTEBBIGUZTQ-QRPNPIFTSA-N
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Description

“(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its CAS No. 336182-13-9.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-D-tyrosine methyl ester was reduced with DiBAL to the aldehyde, which was then converted via the cyanohydrin to (2S,3R)-3-amino-2-hydroxy-4(4,-hydroxyphenyl)butanoic acid (AHpHBA) .

Scientific Research Applications

Metabolic Pathway Insights

Research involving metabolites structurally related to (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride has provided significant insights into nicotine metabolism in humans. A study developed a method to analyze human urine for metabolites indicating nicotine's metabolic pathways, which may offer a framework for understanding how similar compounds are metabolized in the body (Hecht, Hatsukami, Bonilla, & Hochalter, 1999). This study suggests that (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride could be explored for its metabolic products and pathways, potentially offering biomarkers for specific physiological or pathological conditions.

Diagnostic Biomarkers

Another avenue of research is the identification of urinary metabolites related to small-bowel disease and bacterial overgrowth syndromes. The measurement of specific urinary metabolites can serve as a potential screening method, as demonstrated in studies identifying abnormal amounts of related metabolites in conditions such as tyrosinemia or phenylketonuria, pointing towards the diagnostic potential of metabolites (Spaapen, Ketting, Wadman, Bruinvis, & Durán, 1987). This research area could be expanded to include (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride as a biomarker for gastrointestinal or metabolic disorders.

Environmental and Health Impact Studies

Research on the metabolism and excretion of gamma-hydroxybutyrate (GHB) in humans provides a model for studying the environmental and health impacts of exposure to various compounds (Brenneisen, Elsohly, Murphy, Passarelli, Russmann, Salamone, & Watson, 2004). Understanding how (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is processed in the body could contribute to assessing its safety and potential risks associated with exposure.

Endocrine Disruption Research

Exposure to endocrine-disrupting chemicals (EDCs) and their impact on health is a critical area of research. A study assessing the association between prenatal exposure to EDCs and child growth highlights the importance of understanding how these compounds, including structurally related ones, affect developmental processes (de Cock, de Boer, Lamoree, Legler, & van de Bor, 2014). Investigating the endocrine-disrupting potential of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride could reveal its effects on growth and development.

properties

IUPAC Name

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHTEBBIGUZTQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375826
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

CAS RN

336182-13-9
Record name Benzenebutanoic acid, β-amino-4-hydroxy-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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